DBCO-NHCO-PEG3-Fmoc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

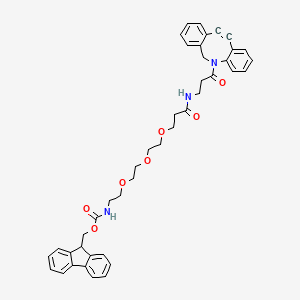

DBCO-NHCO-PEG3-Fmoc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NHCO-PEG3-Fmoc involves the conjugation of DBCO with a PEG3 spacer and an Fmoc-protected amine. The reaction typically involves the following steps:

- Activation of the carboxyl group of DBCO using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

- Coupling of the activated DBCO with the PEG3 spacer.

- Protection of the amine group with Fmoc (9-fluorenylmethyloxycarbonyl) to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods.

Análisis De Reacciones Químicas

Types of Reactions: DBCO-NHCO-PEG3-Fmoc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions:

Reagents: Azide-containing molecules.

Conditions: Mild, aqueous conditions at room temperature.

Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide group .

Aplicaciones Científicas De Investigación

Bioconjugation

DBCO-NHCO-PEG3-Fmoc is extensively used in bioconjugation processes where it facilitates the attachment of biomolecules, such as proteins and peptides, to azide-functionalized targets. This application is crucial for studying biomolecular interactions and developing targeted therapeutics.

Case Study Example :

- In a study on antibody-drug conjugates (ADCs), researchers utilized this compound to link cytotoxic agents to antibodies specifically targeting cancer cells. The efficient conjugation enabled enhanced specificity and reduced off-target effects, leading to improved therapeutic efficacy.

Drug Delivery Systems

The compound serves as an effective linker in drug delivery systems, allowing for the precise attachment of therapeutic agents to targeting molecules or carriers. This specificity is vital for minimizing side effects and maximizing therapeutic outcomes.

Case Study Example :

- A recent investigation demonstrated the use of this compound in formulating nanoparticles that deliver chemotherapeutic agents directly to tumor sites. The PEG spacer improved solubility in biological fluids, while the DBCO group ensured stable attachment to azide-modified drug carriers.

Protein Engineering

In protein engineering, this compound enables the modification of proteins with functional groups for various studies on protein structure and function. This application is particularly beneficial in creating stable protein conjugates for therapeutic use.

Case Study Example :

- Researchers engineered a fluorescently labeled protein using this compound, allowing real-time imaging of cellular processes. The bioorthogonal nature of the click reaction facilitated precise labeling without disrupting native protein functions.

Advantages of this compound

| Feature | Benefit |

|---|---|

| High Efficiency | Catalyst-free reactions simplify conjugation processes. |

| Bioorthogonal Nature | Enables selective reactions in complex biological systems. |

| Enhanced Solubility | PEG component improves solubility in aqueous environments. |

Mecanismo De Acción

The mechanism of action of DBCO-NHCO-PEG3-Fmoc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The DBCO group facilitates the conjugation of the PROTAC to the target protein via SPAAC, ensuring specificity and efficiency .

Comparación Con Compuestos Similares

- DBCO-NHCO-PEG4-Fmoc

- DBCO-NHCO-PEG2-Fmoc

- DBCO-NHCO-PEG3-NHS

Uniqueness: DBCO-NHCO-PEG3-Fmoc is unique due to its optimal PEG3 spacer length, which provides a balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the degradation of target proteins .

Actividad Biológica

DBCO-NHCO-PEG3-Fmoc is a versatile compound used in bioconjugation and drug delivery applications. Its structure consists of a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and an Fmoc (fluorenylmethyloxycarbonyl) protected amine group. This compound is particularly noted for its role in bioorthogonal chemistry, facilitating the attachment of biomolecules without interfering with biological functions.

The molecular weight of this compound is approximately 701.82 g/mol, with a purity level typically around 95% . The DBCO group allows for strain-promoted azide-alkyne cycloaddition (SPAAC), which is advantageous due to its copper-free nature, making it ideal for biological applications where copper can be toxic or interfere with cellular processes.

| Property | Value |

|---|---|

| Molecular Weight | 701.82 g/mol |

| Purity | 95% |

| Functional Groups | DBCO, PEG, Fmoc |

Biological Activity

This compound exhibits significant biological activity through its application in various fields:

- Bioconjugation : It serves as a click linker for attaching azide-functionalized biomolecules such as proteins, peptides, and nucleic acids. This property is crucial for developing targeted therapies and diagnostics .

- Drug Delivery : The PEG spacer enhances solubility and circulation time in biological systems, improving the pharmacokinetics of conjugated drugs. This is particularly important in the context of antibody-drug conjugates (ADCs), where precise targeting can minimize off-target effects .

- Therapeutic Applications : this compound has been explored in the context of PROTAC (proteolysis-targeting chimeras), where it aids in the targeted degradation of specific proteins involved in disease processes .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Antibody-Drug Conjugates : Research demonstrated that conjugating this compound to antibodies significantly improved the therapeutic index of cytotoxic agents by enhancing their delivery to tumor cells while reducing systemic toxicity .

- In Vivo Imaging : A study utilizing DBCO-based probes showed effective targeting and imaging of tumors in small animal models, indicating the potential for this compound in both therapeutic and diagnostic applications .

- Stability Studies : Investigations into the stability of DBCO under various conditions revealed that it maintains reactivity even under mild acidic conditions, making it suitable for various biochemical applications .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H43N3O7/c46-40(43-21-19-41(47)45-29-33-11-2-1-9-31(33)17-18-32-10-3-8-16-39(32)45)20-23-49-25-27-51-28-26-50-24-22-44-42(48)52-30-38-36-14-6-4-12-34(36)35-13-5-7-15-37(35)38/h1-16,38H,19-30H2,(H,43,46)(H,44,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJDSAVDCMMOAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H43N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.